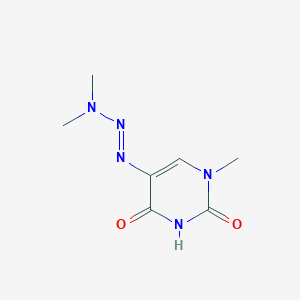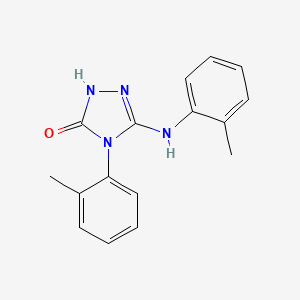![molecular formula C20H19NO6 B14002685 (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid CAS No. 2545-54-2](/img/structure/B14002685.png)
(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid is a chemical compound with the molecular formula C20H19NO6 and a molecular weight of 369.374 g/mol This compound is known for its unique structure, which includes an acetylamino group, a biphenyl moiety, and a propanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include the preparation of the necessary boronic acid and aryl halide precursors, followed by the coupling reaction under controlled conditions. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the biphenyl moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid
- 4-(Acetylamino)-3-[(Hydroxyacetyl)Amino]Benzoic Acid
Comparison: While both compounds contain an acetylamino group, this compound is unique due to its biphenyl moiety and propanedioic acid backbone. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
2545-54-2 |
|---|---|
Molecular Formula |
C20H19NO6 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-acetamido-2-[3-oxo-3-(4-phenylphenyl)propyl]propanedioic acid |
InChI |
InChI=1S/C20H19NO6/c1-13(22)21-20(18(24)25,19(26)27)12-11-17(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,22)(H,24,25)(H,26,27) |
InChI Key |
NIXYUSQHCZIOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


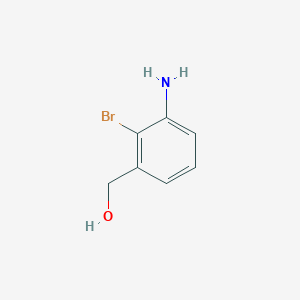
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
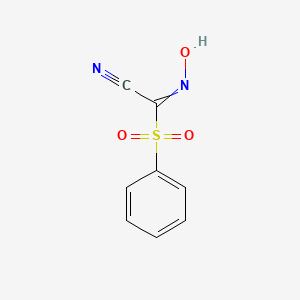
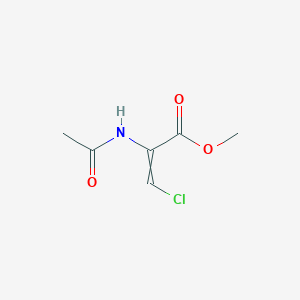
![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)
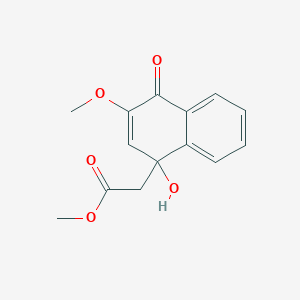

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)
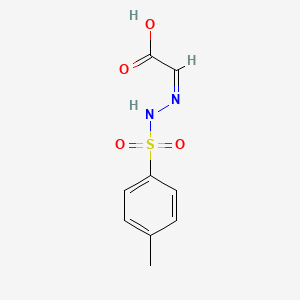
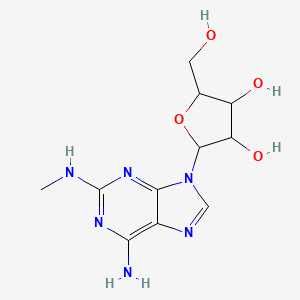
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)

